Cas no 1805443-66-6 (2-Bromo-4-(difluoromethyl)-3-nitropyridine-6-methanol)

2-Bromo-4-(difluoromethyl)-3-nitropyridine-6-methanol 化学的及び物理的性質
名前と識別子
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- 2-Bromo-4-(difluoromethyl)-3-nitropyridine-6-methanol
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- インチ: 1S/C7H5BrF2N2O3/c8-6-5(12(14)15)4(7(9)10)1-3(2-13)11-6/h1,7,13H,2H2
- InChIKey: HORQAZODWHPCCU-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C(C(F)F)=CC(CO)=N1)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 239
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 78.9
2-Bromo-4-(difluoromethyl)-3-nitropyridine-6-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029058072-1g |
2-Bromo-4-(difluoromethyl)-3-nitropyridine-6-methanol |
1805443-66-6 | 97% | 1g |
$1,564.50 | 2022-04-01 |
2-Bromo-4-(difluoromethyl)-3-nitropyridine-6-methanol 関連文献
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
2. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
2-Bromo-4-(difluoromethyl)-3-nitropyridine-6-methanolに関する追加情報
2-Bromo-4-(difluoromethyl)-3-nitropyridine-6-methanol: A Comprehensive Overview
The compound 2-Bromo-4-(difluoromethyl)-3-nitropyridine-6-methanol (CAS No. 1805443-66-6) is a highly specialized organic molecule with a complex structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its pyridine ring, which serves as the central framework, with substituents at positions 2, 4, and 6. The bromine atom at position 2, the difluoromethyl group at position 4, and the nitro group at position 3 contribute to its unique chemical properties. The hydroxymethyl group at position 6 further enhances its functional versatility.
Recent studies have highlighted the potential of 2-Bromo-4-(difluoromethyl)-3-nitropyridine-6-methanol in drug design and development. Its structure allows for various functional groups to interact with biological targets, making it a promising candidate for medicinal applications. For instance, researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those with anti-inflammatory and anticancer properties. The bromine atom and nitro group are particularly valuable in such contexts due to their ability to participate in nucleophilic substitutions and redox reactions.
The synthesis of 2-Bromo-4-(difluoromethyl)-3-nitropyridine-6-methanol involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the introduction of the difluoromethyl group via electrophilic substitution and the nitration of the pyridine ring under controlled conditions. The hydroxymethyl group is typically introduced through hydroxylation reactions, ensuring high selectivity and purity. These methods have been optimized in recent years to improve yield and reduce environmental impact.
In terms of applications, 2-Bromo-4-(difluoromethyl)-3-nitropyridine-6-methanol has shown promise in the development of advanced materials. Its unique electronic properties make it a candidate for use in semiconductors and optoelectronic devices. Researchers have also investigated its potential as a building block for supramolecular assemblies, where its functional groups can facilitate self-assembly processes. These applications underscore its importance in both academic research and industrial development.
From an environmental perspective, understanding the behavior of 2-Bromo-4-(difluoromethyl)-3-nitropyridine-6-methanol in various ecosystems is crucial. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, though its persistence in aquatic environments remains a topic of interest. Regulatory agencies are increasingly focusing on such compounds to ensure their safe handling and disposal.
Looking ahead, the future of 2-Bromo-4-(difluoromethyl)-3-nitropyridine-6-methanol lies in its potential for green chemistry applications. Scientists are exploring ways to synthesize this compound using renewable feedstocks and energy-efficient methods. Additionally, its role in catalysis is being investigated, particularly in asymmetric synthesis where its chiral centers could play a pivotal role.
In conclusion, 2-Bromo-4-(difluoromethyl)-3-nitropyridine-6-methanol (CAS No. 1805443-66-6) is a versatile compound with a wide range of applications across multiple disciplines. Its complex structure and functional groups make it an invaluable tool for researchers seeking innovative solutions in drug discovery, materials science, and environmental chemistry. As research continues to uncover new possibilities for this compound, its significance in both academic and industrial settings will undoubtedly grow.
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